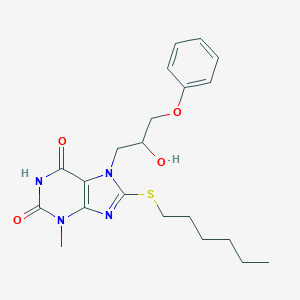
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-3-phenoxypropyl acrylate” is a low viscosity aromatic monoacrylate oligomer that is used to produce fast curing, strong and flexible cured films . It’s typically used in sample preparation and as a viscosity modifier .
Synthesis Analysis
This compound is a monomer that can be polymerized to form polymers . It has been shown to have fluorescence properties, which are useful for the analysis of plasma samples or fatty acid mixtures by fluorescence analysis . The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers .Molecular Structure Analysis
The molecular formula of “2-Hydroxy-3-phenoxypropyl acrylate” is C12H14O4 and its molecular weight is 222.24 g/mol .Chemical Reactions Analysis
The presence of hydroxyl groups on the molecule allows it to undergo polymerization with alpha-methyl styrene to form polymers . It also reacts with cationic surfactants in low energy environments, such as those found in plasma, leading to polymerization and crosslinking reactions .Physical And Chemical Properties Analysis
The physical state of “2-Hydroxy-3-phenoxypropyl acrylate” is liquid . It has a density of 1.16 g/cm3 at 25° C . The optical and dispersion parameters such as refractive index, extinction coefficient, steepness parameter, single-oscillator energy and dispersion energy of blend polymer were determined in the visible range as a function of wavelength .Safety And Hazards
Direcciones Futuras
Dynamic covalent bonds endow polymer networks with advanced functions such as self-healability, recyclability, malleability and shape memory . This unique class of material is an ideal candidate for 3D printing of structural and fast acting functional devices in soft robotics, biomedicine and electronics .
Propiedades
IUPAC Name |
8-hexylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-3-4-5-9-12-30-21-22-18-17(19(27)23-20(28)24(18)2)25(21)13-15(26)14-29-16-10-7-6-8-11-16/h6-8,10-11,15,26H,3-5,9,12-14H2,1-2H3,(H,23,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLIAQCSNVNLJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(hexylsulfanyl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde [4-(4-fluoroanilino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402707.png)
![2-(5-amino-1H-tetraazol-1-yl)-N'-[5-nitro-2,4-di(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B402708.png)
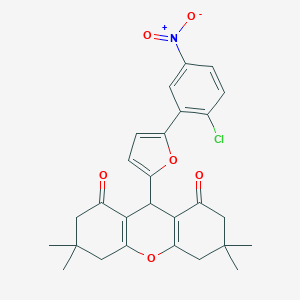
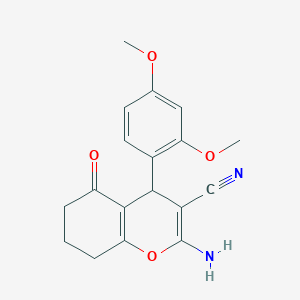
![2-[(2-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402712.png)
![8,9-Bis(4-methoxyphenyl)-1,4,7-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402713.png)
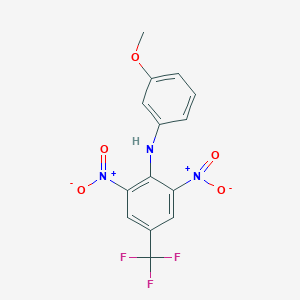
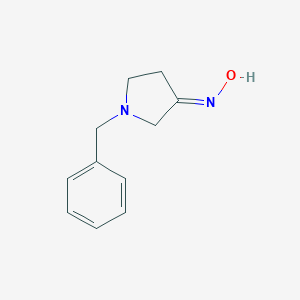
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B402719.png)
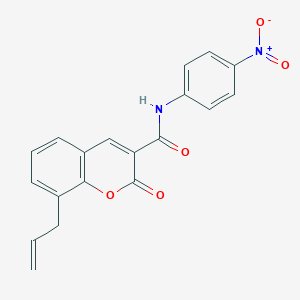
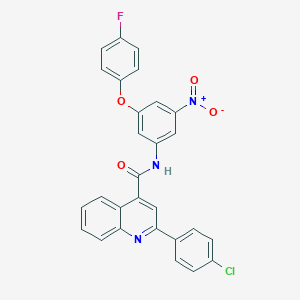
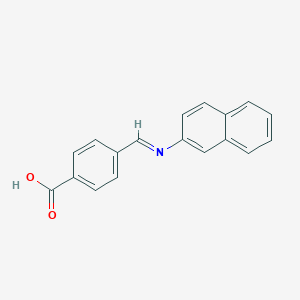
![N-[4-(hexyloxy)phenyl]-2,4-dinitroaniline](/img/structure/B402728.png)
![4-(2,4-Dimethylphenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402731.png)